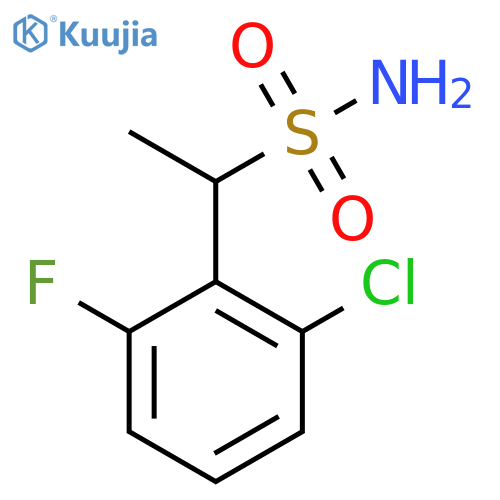

Cas no 2137551-50-7 (1-(2-Chloro-6-fluorophenyl)ethanesulfonamide)

2137551-50-7 structure

商品名:1-(2-Chloro-6-fluorophenyl)ethanesulfonamide

CAS番号:2137551-50-7

MF:C8H9ClFNO2S

メガワット:237.678963422775

CID:5286159

1-(2-Chloro-6-fluorophenyl)ethanesulfonamide 化学的及び物理的性質

名前と識別子

-

- 1-(2-chloro-6-fluorophenyl)ethane-1-sulfonamide

- 1-(2-Chloro-6-fluorophenyl)ethanesulfonamide

-

- インチ: 1S/C8H9ClFNO2S/c1-5(14(11,12)13)8-6(9)3-2-4-7(8)10/h2-5H,1H3,(H2,11,12,13)

- InChIKey: FGQMZTXZKPGCTJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=C(C=1C(C)S(N)(=O)=O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 290

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 68.5

1-(2-Chloro-6-fluorophenyl)ethanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-679984-0.1g |

1-(2-chloro-6-fluorophenyl)ethane-1-sulfonamide |

2137551-50-7 | 95.0% | 0.1g |

$993.0 | 2025-03-12 | |

| Enamine | EN300-679984-2.5g |

1-(2-chloro-6-fluorophenyl)ethane-1-sulfonamide |

2137551-50-7 | 95.0% | 2.5g |

$2211.0 | 2025-03-12 | |

| Enamine | EN300-679984-0.25g |

1-(2-chloro-6-fluorophenyl)ethane-1-sulfonamide |

2137551-50-7 | 95.0% | 0.25g |

$1038.0 | 2025-03-12 | |

| Enamine | EN300-679984-0.5g |

1-(2-chloro-6-fluorophenyl)ethane-1-sulfonamide |

2137551-50-7 | 95.0% | 0.5g |

$1084.0 | 2025-03-12 | |

| Enamine | EN300-679984-5.0g |

1-(2-chloro-6-fluorophenyl)ethane-1-sulfonamide |

2137551-50-7 | 95.0% | 5.0g |

$3273.0 | 2025-03-12 | |

| Enamine | EN300-679984-0.05g |

1-(2-chloro-6-fluorophenyl)ethane-1-sulfonamide |

2137551-50-7 | 95.0% | 0.05g |

$948.0 | 2025-03-12 | |

| Enamine | EN300-679984-1.0g |

1-(2-chloro-6-fluorophenyl)ethane-1-sulfonamide |

2137551-50-7 | 95.0% | 1.0g |

$1129.0 | 2025-03-12 | |

| Enamine | EN300-679984-10.0g |

1-(2-chloro-6-fluorophenyl)ethane-1-sulfonamide |

2137551-50-7 | 95.0% | 10.0g |

$4852.0 | 2025-03-12 |

1-(2-Chloro-6-fluorophenyl)ethanesulfonamide 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

2137551-50-7 (1-(2-Chloro-6-fluorophenyl)ethanesulfonamide) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量